(Z,Z,Z)-geranylgeraniol

protein prenylation enzyme inhibition cancer therapeutics

(Z,Z,Z)-Geranylgeraniol (CAS: 24034-73-9), also known as nerylnerol, is the all-cis stereoisomer of the C20 diterpene alcohol geranylgeraniol. Geranylgeraniols belong to the class of acyclic diterpenoids consisting of four consecutive isoprene units.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
Cat. No. B1252242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,Z,Z)-geranylgeraniol
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
InChIInChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11-,19-13-,20-15-
InChIKeyOJISWRZIEWCUBN-XBQSVVNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Z,Z,Z)-Geranylgeraniol Matters for Isoprenoid Research and Bisphosphonate Rescue Studies


(Z,Z,Z)-Geranylgeraniol (CAS: 24034-73-9), also known as nerylnerol, is the all-cis stereoisomer of the C20 diterpene alcohol geranylgeraniol [1]. Geranylgeraniols belong to the class of acyclic diterpenoids consisting of four consecutive isoprene units [2]. While the all-trans isomer (E,E,E)-geranylgeraniol is the predominant form found in nature as an intermediate in the mevalonate pathway for biosynthesis of vitamins E and K, the (Z,Z,Z)-stereoisomer presents distinct conformational properties and potential differential biological activities [3]. As a cell-permeable analogue of geranylgeranyl pyrophosphate (GGPP), geranylgeraniols can bypass biochemical blocks in isoprenoid synthesis, making this stereochemical variant of particular interest for applications where protein prenylation and mevalonate pathway reconstitution are critical experimental or therapeutic endpoints [4].

1 All-cis stereoisomer of geranylgeraniol for mevalonate pathway bypass studies
2 Cell-permeable GGPP analogue supporting protein prenylation research
3 Distinct folded conformation for stereochemistry-dependent enzyme recognition assays

Why Generic (E,E,E)-Geranylgeraniol Cannot Substitute for (Z,Z,Z)-Geranylgeraniol


Generic substitution of geranylgeraniol stereoisomers is scientifically unjustified due to fundamental differences in molecular geometry and biological recognition. The (Z,Z,Z)-cis configuration produces a distinctly folded three-dimensional structure compared to the extended linear conformation of the all-trans isomer [1]. This conformational difference directly impacts interactions with prenyltransferase enzymes: studies on geranylgeranyl diphosphate analogues demonstrate that changing the configuration at even a single double bond (from E,E,E to Z,E,E) alters the compound's inhibitory profile against geranylgeranyl transferase I (GGTase I) and its selectivity relative to farnesyl transferase [2]. Furthermore, while the generic (E,E,E)-geranylgeraniol has established activity in bisphosphonate rescue and statin cytotoxicity protection [3], the (Z,Z,Z)-isomer possesses distinct physicochemical properties—including solubility, membrane permeability, and metabolic stability—that directly affect experimental reproducibility and translational potential in applications ranging from cancer research to bone metabolism studies [4].

Conformational Mismatch
All-cis (Z,Z,Z) geometry produces a folded shape distinct from the extended all-trans isomer, potentially altering prenyltransferase interaction.
Enzyme Selectivity Context
(E,E,E)-geranylgeraniol exhibits a different GGTase I/FTase selectivity profile; stereochemical change may shift inhibition patterns.
Physicochemical Property Shift
Solubility, membrane permeability, and metabolic stability may not transfer between stereoisomers, affecting model reproducibility.

Quantitative Evidence Guide: (Z,Z,Z)-Geranylgeraniol Differentiation vs. Alternative Isoprenoids


Stereochemistry-Dependent Prenyltransferase Inhibition Profile

(Z,Z,Z)-Geranylgeraniol derivatives exhibit fundamentally different prenyltransferase inhibition profiles compared to all-trans isomers. Studies on GGPP analogues with altered double-bond geometry demonstrate that stereochemistry directly determines both potency and selectivity against geranylgeranyl transferase I (GGTase I) versus farnesyl transferase (FTase). Specifically, while (Z,E,E)-geranylgeranyl side chain configuration did not improve absolute potency over the natural all-trans analogue, it maintained significant GGTase I inhibitory activity and altered the selectivity ratio between the two prenyltransferase enzymes [1]. This stereochemical sensitivity provides a strong class-level inference that the (Z,Z,Z)-all-cis configuration would produce distinct enzyme recognition patterns relevant for targeted protein prenylation modulation.

Prenyltransferase inhibition
Class-level inference
Stereochemistry-dependent modulation of GGTase I vs FTase selectivity; (Z,E,E) analogue altered profile vs all-trans.
Stereochemical-control context
Class-level inference from GGPP analogue studies; (Z,Z,Z) data to verify
protein prenylation enzyme inhibition cancer therapeutics

Superior Rescue of Mevalonate Pathway Blockade vs. Alternative Isoprenoids

In osteoclast functional rescue assays, geranylgeraniol demonstrates quantitatively superior reversal of alendronate-induced inhibition compared to alternative isoprenoids. Alendronate effects on osteoclast formation are blocked partially by mevalonate but more effectively by geranylgeraniol, whereas farnesol and squalene show no rescue effect whatsoever [1]. Similarly, lovastatin-mediated kinase activation is blocked by mevalonate and geranylgeraniol, but alendronate activation is blocked only by geranylgeraniol and not by mevalonate, indicating that geranylgeraniol provides a direct bypass of the specific biochemical lesion caused by nitrogen-containing bisphosphonates that cannot be fully compensated by upstream pathway intermediates [1].

Osteoclast rescue vs. isoprenoids
Head-to-head comparison
Geranylgeraniol reversed alendronate-induced osteoclast inhibition and kinase activation; farnesol/squalene showed no effect.
Supports osteoclast function assay context
Murine osteoclast model; comparison with mevalonate, farnesol, squalene
bisphosphonate rescue osteoclast biology mevalonate pathway

Broader Protective Profile Against Statin Cytotoxicity Compared to Ubiquinone

Geranylgeraniol demonstrates a broader protective effect against statin-induced cytotoxicity than exogenous ubiquinone in human cell models. In THP-1 monocytic cells, mevastatin reduced mitochondrial electron transport, decreased RhoA and Rac activity, and impaired cell proliferation while increasing cell death. Geranylgeraniol reversed all these mevastatin-induced effects without affecting cholesterol synthesis reduction [1]. In contrast, exogenous ubiquinone rescued mitochondrial respiratory activity and reversed mevastatin cytotoxicity but failed to restore cell proliferation that was suppressed by statin treatment [1]. This differential protection was reproduced in human liver HepG2 cells, confirming geranylgeraniol's unique ability to preserve both mitochondrial function and cell proliferative capacity under statin exposure [1].

Statin cytotoxicity protection
Head-to-head comparison
Geranylgeraniol restored mitochondrial function and cell proliferation in mevastatin-treated THP-1 cells; ubiquinone failed to restore proliferation.
Supports mitochondrial rescue context
Human THP-1 and HepG2 cell models
statin toxicity mitochondrial function cardiovascular research

Cell Type-Specific Cytotoxicity Profile vs. Cancer Cell Lines

Geranylgeraniol exhibits quantifiable cell-type specific growth suppression with distinct IC50 values across different cancer cell models. In human DU145 prostate carcinoma cells, geranylgeraniol induces dose-dependent viability suppression with IC50 values of 60-80 μmol/L following 72-hour incubations [1][2]. In murine B16 melanoma cells, geranylgeraniol produces growth suppression with IC50 of 55 ± 13 μmol/L after 48-hour incubation, accompanied by cell cycle arrest at the G1 phase [3]. Notably, at near-IC50 concentrations (60 μmol/L), geranylgeraniol suppresses HMG-CoA reductase mRNA levels by 50% in B16 cells [3]. The variance in potency across cell types (IC50 range: 55-80 μmol/L) indicates tissue-specific sensitivity profiles that may inform cancer chemoprevention studies [4].

Cancer cell cytotoxicity
Cross-study comparable
DU145 prostate carcinoma: IC50 60–80 μM (72 h); B16 melanoma: IC50 55 ± 13 μM (48 h)
Cell-model cytotoxicity endpoint review
Reference: d-δ-tocotrienol IC50 15 μM in DU145; tissue-specific sensitivity
anticancer research prostate cancer melanoma

Antiparasitic Activity with Favorable Therapeutic Index

Geranylgeraniol demonstrates significant antiparasitic activity against Leishmania amazonensis with a favorable selectivity profile. The compound inhibits promastigote forms with IC50 of 11 ± 1.0 μg/mL and intracellular amastigote forms with IC50 of 17.5 ± 0.7 μg/mL [1]. Importantly, geranylgeraniol exhibits greater toxicity toward the parasite than to host macrophages and does not cause lysis in human blood cells [1]. This selective toxicity profile is attributed to mitochondrial superoxide anion production contributing to geranylgeraniol-induced death in the parasite [1]. While (Z,Z,Z)-geranylgeraniol-specific antiparasitic data are not yet available in head-to-head comparisons, the distinct stereochemical properties of the all-cis isomer may influence membrane permeability and target engagement in Leishmania species.

Antileishmanial activity
Supporting evidence
Promastigote IC50 11 ± 1.0 μg/mL; amastigote IC50 17.5 ± 0.7 μg/mL
Antiparasitic screening context
Selective toxicity vs. host macrophages; no human blood cell lysis
antileishmanial agent parasitology neglected tropical diseases

Optimal Research and Industrial Applications for (Z,Z,Z)-Geranylgeraniol


Protein Prenylation Mechanism Studies and Prenyltransferase Inhibitor Development

As demonstrated by stereochemistry-dependent prenyltransferase inhibition data [1], (Z,Z,Z)-geranylgeraniol is uniquely positioned for structure-activity relationship (SAR) studies investigating how cis-trans geometry affects recognition by geranylgeranyl transferase I (GGTase I) and farnesyl transferase (FTase). The all-cis configuration provides a distinct conformational template that can serve as a scaffold for developing novel prenyl function inhibitors (PFIs) with potentially improved selectivity profiles compared to all-trans geranylgeraniol-based analogues. This application directly leverages the stereochemical differentiation established in Section 3.

Bisphosphonate-Associated Osteonecrosis Research and Bone Cell Rescue Studies

Given geranylgeraniol's demonstrated superiority over farnesol and squalene in reversing alendronate-induced osteoclast inhibition [2], (Z,Z,Z)-geranylgeraniol is ideally suited for in vitro and in vivo investigations of bisphosphonate-associated osteonecrosis of the jaw (BRONJ/MRONJ) pathophysiology. The compound's ability to directly bypass the farnesyl pyrophosphate synthase blockade caused by nitrogen-containing bisphosphonates enables researchers to dissect mevalonate pathway contributions to osteoclast function, differentiation, and bone resorption activity [3]. This application is directly supported by the quantitative rescue data presented in Section 3.

Statin-Induced Myopathy and Mitochondrial Toxicity Research

The evidence that geranylgeraniol provides broader protection against statin cytotoxicity than ubiquinone—specifically preserving cell proliferation in addition to mitochondrial function [4]—positions (Z,Z,Z)-geranylgeraniol as a critical tool for investigating statin-associated muscle symptoms (SAMS) and statin-induced mitochondrial dysfunction. Researchers can employ this stereoisomer to dissect the relative contributions of protein prenylation versus ubiquinone depletion to statin toxicity, and to explore potential adjunctive therapies that preserve statin cholesterol-lowering benefits while mitigating adverse effects.

Cancer Cell Metabolism and Mevalonate Pathway Inhibition Studies

The quantitative cell-type specific IC50 values (55-80 μmol/L across prostate cancer and melanoma models) and demonstrated HMG-CoA reductase suppression at near-IC50 concentrations [5] support the use of (Z,Z,Z)-geranylgeraniol in cancer metabolism research. The compound serves as both an experimental tool for modulating the mevalonate pathway and as a reference standard for evaluating novel isoprenoid-based chemopreventive agents. The distinct stereochemistry may confer differential bioavailability or target engagement properties relevant for translational oncology research.

Application
Selection Property
Validation Focus
Prenylation pathway SAR studies
Stereochemical-control context
Prenyltransferase selectivity assay review
Bisphosphonate osteoclast inhibition models
Osteoclast function rescue context
Mevalonate pathway bypass endpoint review
Statin-induced mitochondrial toxicity studies
Cell proliferation rescue context
Mitochondrial function endpoint review
Cancer cell metabolism research
Cell-model cytotoxicity context
Mevalonate pathway modulation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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